(2-Ethenylphenyl)acetic acid
Description
(2-Ethenylphenyl)acetic acid (IUPAC name: 2-(2-ethenylphenyl)acetic acid) is a substituted phenylacetic acid derivative characterized by a vinyl (ethenyl) group at the ortho position of the phenyl ring and an acetic acid moiety. Its molecular formula is C₁₀H₈O₂ (molecular weight: 160.17 g/mol) . Derivatives of phenylacetic acids are widely used in pharmaceuticals, fragrances, and as intermediates for heterocyclic synthesis .
Properties
CAS No. |
81598-12-1 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(2-ethenylphenyl)acetic acid |
InChI |
InChI=1S/C10H10O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h2-6H,1,7H2,(H,11,12) |
InChI Key |
MMIOSYPJSGTWEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-ethenylphenyl bromide.
Grignard Reaction: The 2-ethenylphenyl bromide undergoes a Grignard reaction with magnesium in dry ether to form the Grignard reagent.
Carboxylation: The Grignard reagent is then treated with carbon dioxide to yield the carboxylic acid.
Hydrolysis: The final step involves hydrolysis to obtain (2-Ethenylphenyl)acetic acid.
Industrial Production Methods
Industrial production methods for (2-Ethenylphenyl)acetic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives on the phenyl ring.
Scientific Research Applications
(2-Ethenylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The phenyl ring and ethenyl group contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features |
|---|---|---|---|
| (2-Ethenylphenyl)acetic acid | C₁₀H₈O₂ | -COOH, 2-ethenyl (vinyl) on phenyl | Reactive ethenyl group for polymerization |
| 2-(2-Chlorophenyl)acetic acid | C₈H₇ClO₂ | -COOH, 2-Cl on phenyl | Chlorine enhances acidity and bioactivity |
| [(2-Methylbenzyl)thio]acetic acid | C₁₀H₁₂O₂S | -COOH, thioether (-S-), 2-methylbenzyl | Sulfur enables redox reactions |
| 4-Ethoxy-3-hydroxyphenylacetic acid | C₁₀H₁₂O₄ | -COOH, 4-ethoxy, 3-OH on phenyl | Polar groups improve solubility |
| 2-[2-(Phenylthio)phenyl]acetic acid | C₁₄H₁₂O₂S | -COOH, phenylthio (-S-C₆H₅) at ortho | Thioether for coordination chemistry |
Physical and Chemical Properties
- Molecular Weight : (2-Ethenylphenyl)acetic acid (160.17 g/mol) is lighter than chlorinated analogs (e.g., 2-(2-Chlorophenyl)acetic acid: 170.59 g/mol) due to the absence of heavy atoms like Cl .
- Solubility: Polar substituents (e.g., -OH in 4-ethoxy-3-hydroxyphenylacetic acid) enhance water solubility, whereas non-polar groups (ethenyl, phenylthio) reduce it .
- Thioether-containing compounds (e.g., 2-[2-(Phenylthio)phenyl]acetic acid) can undergo oxidation to sulfoxides/sulfones .
Research Findings and Key Data
Crystallographic Insights
- 2-(2-Chlorophenyl)acetic acid forms hydrogen-bonded dimers in the solid state, a common feature in carboxylic acids that influences melting points and stability .
- Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate exhibits intermolecular O–H⋯O hydrogen bonding, directing crystal packing along specific axes .
Data Table: Comparative Overview
| Property | (2-Ethenylphenyl)acetic acid | 2-(2-Chlorophenyl)acetic acid | 4-Ethoxy-3-hydroxyphenylacetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 160.17 | 170.59 | 196.20 |
| Boiling Point (°C) | Not reported | 285–290 (estimated) | Not reported |
| Key Functional Groups | -COOH, ethenyl | -COOH, -Cl | -COOH, -OH, -OCH₂CH₃ |
| Primary Applications | Polymer precursors | NSAID synthesis | Pharmaceutical intermediates |
| Solubility in Water | Low | Moderate | High |
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